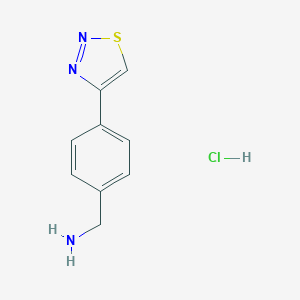

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride

Übersicht

Beschreibung

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is an aromatic amine with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol This compound is known for its unique structure, which includes a thiadiazole ring attached to a benzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

- Dissolution of 4-(1,2,3-thiadiazol-4-yl)benzylamine in a suitable solvent such as ethanol or methanol.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolation of the product by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Amine Group Reactivity

The primary amine (-NH₂) undergoes classical nucleophilic reactions:

a. Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

This reaction is analogous to benzylamine acylation, confirmed in thiadiazole-bearing amides.

b. Schiff Base Formation

Condenses with aldehydes/ketones under mild acidic conditions:

Similar reactivity is observed in benzimidazole syntheses involving thiadiazole-thiol intermediates .

c. Alkylation

Forms secondary or tertiary amines with alkyl halides, though steric hindrance from the thiadiazole may limit reactivity.

Thiadiazole Ring Reactions

The 1,2,3-thiadiazole ring participates in electrophilic and nucleophilic processes:

a. Electrophilic Substitution

Limited due to electron deficiency, but halogenation at the 5-position is feasible under strong conditions (e.g., Cl₂/FeCl₃) .

b. Ring-Opening Reactions

Under basic or reductive conditions, the ring may cleave. For example, reduction with LiAlH₄ could yield a dithiolane intermediate, though this remains theoretical for the specific compound .

c. Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) at the 4-position are plausible, as seen in aryl-thiadiazole derivatives .

Oxidation and Reduction

| Reaction Type | Conditions | Product | Evidence Source |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂/AcOH | Thiadiazole sulfoxide | Analogous to |

| Amine Oxidation | KMnO₄/H⁺ | Nitro derivative | Theoretical |

Comparative Reactivity with Analogs

Stability and Hazard Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀ClN₃S

- Molecular Weight : 227.71 g/mol

- Structure : The compound features a benzylamine moiety linked to a thiadiazole ring, which contributes to its biological activity.

Medicinal Chemistry

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride has been studied for its potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Klebsiella pneumoniae and Staphylococcus aureus . A study demonstrated that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a new class of antibiotics.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro, making it a candidate for antiviral drug development .

- Anticancer Activity : Several studies have reported the cytotoxic effects of this compound on cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells through various biochemical pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Thiadiazole Derivatives : It is used to synthesize various thiadiazole derivatives through reactions with different electrophiles. These derivatives often exhibit enhanced biological activities .

- Coordination Chemistry : The compound acts as a ligand in coordination complexes, facilitating the formation of metal-thiadiazole complexes that can be utilized in catalysis .

Agricultural Applications

The compound's biological activity extends to agricultural chemistry:

- Agrochemicals Development : Its antimicrobial properties make it suitable for developing new fungicides and herbicides. Studies have shown that thiadiazole derivatives can effectively control plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest that it could be developed into a chemotherapeutic agent with fewer side effects than traditional treatments .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Klebsiella pneumoniae |

| Antiviral properties | Inhibits viral replication | |

| Anticancer activity | Induces apoptosis in cancer cells | |

| Organic Synthesis | Building block for thiadiazole derivatives | Facilitates complex synthesis |

| Ligand in coordination chemistry | Forms metal-thiadiazole complexes | |

| Agricultural Chemistry | Development of agrochemicals | Controls plant pathogens |

Wirkmechanismus

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can also participate in binding interactions, influencing the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:

Benzylamine hydrochloride: Lacks the thiadiazole ring, resulting in different chemical properties and applications.

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Contains a carbothioamide group instead of the benzylamine moiety, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of the thiadiazole ring and benzylamine moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The biological activity of this compound can be understood through various studies that highlight its potential in therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anticonvulsant activities.

Overview of Thiadiazole Moiety

The 1,3,4-thiadiazole ring system is associated with a wide range of biological activities. Research indicates that derivatives containing this moiety exhibit properties such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inhibitory effects on tumor cell proliferation.

- Anticonvulsant : Potential use in seizure management.

The presence of specific substituents on the thiadiazole ring significantly influences the biological activity of the compounds derived from it .

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The addition of halogen or oxygenated substituents on the phenyl ring enhances antibacterial and antifungal activities .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4a | Antibacterial against P. aeruginosa | 32–42 |

| 4b | Antifungal against C. albicans | 24–26 |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon carcinoma. The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 23 | Breast Carcinoma (T47D) | 1.16 |

| 24 | Colon Carcinoma (HT-29) | 0.85 |

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in various models. Compounds with this scaffold have shown efficacy in reducing seizure frequency and severity in animal models when compared to standard anticonvulsants like phenytoin .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth with an MIC comparable to traditional antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that certain thiadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .

- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may inhibit key enzymes involved in cellular processes such as carbonic anhydrase and acetylcholinesterase, contributing to their therapeutic effects .

Eigenschaften

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGGOQPXZDQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371971 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-49-9 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.